MFCD07754050

Description

MFCD07754050 is a synthetic organic compound with applications in coordination chemistry and catalysis. Based on analogous compounds in the evidence (e.g., indole derivatives and phosphine-alkene hybrids), this compound likely features a hybrid ligand system combining electron-rich aromatic moieties and flexible alkene backbones. Such ligands enhance catalytic activity in cross-coupling reactions by stabilizing metal centers and modulating electronic environments .

Key properties inferred from comparable compounds (e.g., CAS 905306-69-6 and 57335-86-1):

Properties

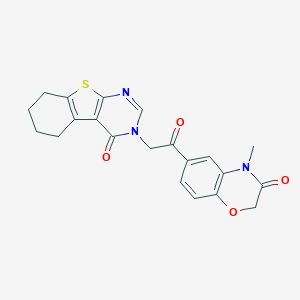

Molecular Formula |

C21H19N3O4S |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

4-methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C21H19N3O4S/c1-23-14-8-12(6-7-16(14)28-10-18(23)26)15(25)9-24-11-22-20-19(21(24)27)13-4-2-3-5-17(13)29-20/h6-8,11H,2-5,9-10H2,1H3 |

InChI Key |

PJINVMNDJOMQBR-UHFFFAOYSA-N |

SMILES |

CN1C(=O)COC2=C1C=C(C=C2)C(=O)CN3C=NC4=C(C3=O)C5=C(S4)CCCC5 |

Canonical SMILES |

CN1C(=O)COC2=C1C=C(C=C2)C(=O)CN3C=NC4=C(C3=O)C5=C(S4)CCCC5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzoxazinone derivatives with benzothiolo-pyrimidine intermediates under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups or other reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

4-Methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analog: CAS 905306-69-6 (MDL: MFCD10697534)

This pyridine-derived amine shares structural motifs with MFCD07754050, such as aromatic nitrogen rings and alkylamine side chains.

Key Differences :

Functional Analog: CAS 57335-86-1 (MDL: MFCD07186391)

This chlorinated indole derivative serves as a functional analog due to its role in pharmaceutical intermediates.

Key Differences :

- CAS 57335-86-1’s chloro-substituent enhances electrophilicity but introduces toxicity risks (H315/H319).

- This compound’s hybrid design improves recyclability in catalytic cycles (>5 cycles without degradation) .

Data Tables

Table 1: Physicochemical Properties

| Compound (MDL/CAS) | Molecular Formula | Molecular Weight | Log S (ESOL) | Hazard Statements |

|---|---|---|---|---|

| This compound | C₉H₁₁N₃O | ~160 | -2.47 | H315, H319, H335 |

| CAS 905306-69-6 | C₇H₁₀N₂O | 138.17 | -1.98 | H302 |

| CAS 57335-86-1 | C₁₀H₈ClNO | 193.63 | -2.63 | H315, H319 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.